![molecular formula C17H12BrFN4O2S2 B2408675 N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide CAS No. 393566-95-5](/img/structure/B2408675.png)
N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
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Overview
Description
N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C17H12BrFN4O2S2 and its molecular weight is 467.33. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
Research on derivatives of thiadiazole, like the zinc phthalocyanine substituted with benzenesulfonamide groups, demonstrates potential in photodynamic therapy for cancer treatment. These compounds show good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
1,3,4-Thiadiazole derivatives have been explored for their antimicrobial properties. A study on such derivatives highlights their potential applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).
Anticancer Activity
Derivatives of 1,3,4-thiadiazole, similar to the specified compound, have been synthesized and tested for anticancer activities. Some compounds showed powerful cytotoxic results against breast cancer cell lines, presenting them as potential candidates for cancer treatment (Abu-Melha, 2021).
Fluorescence and Molecular Aggregation Studies
Certain 1,3,4-thiadiazole compounds exhibit unique dual fluorescence effects, which are essential in biological and molecular medical applications. This fluorescence is influenced by molecular aggregation and substituent structure, demonstrating the potential of these compounds as fluorescence probes or in pharmaceutical applications (Budziak et al., 2019).
Neuroprotective Activities
Studies on similar 1,3,4-thiadiazole based compounds show significant neuroprotective activities. These compounds have demonstrated potential in inhibiting tumor cell proliferation in nervous system cancers and show no adverse effects on normal cells, suggesting their utility in neuroprotective therapies (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Mechanism of Action
Target of Action
Similar compounds with a thiazole nucleus have been reported to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Compounds with a similar structure have been found to have antimicrobial and anticancer activities, suggesting that they may interfere with the biochemical pathways related to microbial growth and cancer cell proliferation .
Pharmacokinetics
Similar compounds have shown promising adme properties in molecular docking studies .
Result of Action
Similar compounds have shown promising antimicrobial and anticancer activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4O2S2/c18-11-3-7-13(8-4-11)20-14(24)9-26-17-23-22-16(27-17)21-15(25)10-1-5-12(19)6-2-10/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYHLUIKWIPZRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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